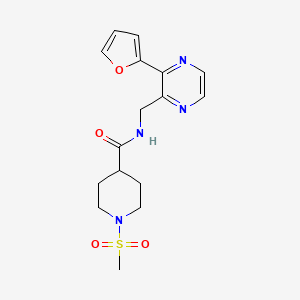

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-25(22,23)20-8-4-12(5-9-20)16(21)19-11-13-15(18-7-6-17-13)14-3-2-10-24-14/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPZEPIERDIQFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, synthesizing findings from various studies, including its mechanisms of action and potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure incorporates a furan ring, a pyrazine moiety, and a piperidine core, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

- Cytotoxicity : The compound shows promising cytotoxic effects against various cancer cell lines.

- Apoptosis Induction : It may activate apoptotic pathways through caspase activation and modulation of key proteins involved in apoptosis, such as p53 and Bax.

- Autophagy Modulation : Evidence suggests that it can induce autophagy, which is crucial for cellular homeostasis and survival under stress conditions.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against several cancer cell lines. For example, in assays involving breast cancer cells (MCF-7 and MDA-MB-231), the compound exhibited significant cytotoxicity compared to standard chemotherapeutics like cisplatin. The following table summarizes the findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.25 | Apoptosis via caspase activation |

| MDA-MB-231 | 0.5 | Induction of autophagy |

| Normal Cells | >10 | Selective toxicity |

The results indicate that this compound exhibits a higher selectivity towards cancer cells over normal cells, highlighting its potential as a targeted therapeutic agent.

Case Studies

A notable study focused on the compound's effects on apoptosis revealed that it significantly increased the expression of pro-apoptotic markers while decreasing anti-apoptotic markers. This dual action enhances its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrazine-furan core via nucleophilic substitution or Suzuki coupling.

- Step 2: Introduction of the methylsulfonyl-piperidine moiety via amide coupling (e.g., HBTU or EDC/NHS-mediated reactions).

- Step 3: Final purification using column chromatography or recrystallization.

Optimization Strategies: - Microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) improves reaction efficiency and reduces side products .

- Control pH (6–8) and temperature (0–25°C) during amide bond formation to minimize hydrolysis .

- Monitor progress with TLC or HPLC to terminate reactions at >90% conversion .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Confirm connectivity of the furan (δ 6.2–7.4 ppm), pyrazine (δ 8.1–8.9 ppm), and piperidine (δ 1.5–3.5 ppm) groups .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the methylsulfonyl and amide regions .

- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS: [M+H]+ expected ~420–430 Da) .

- X-ray Crystallography: Determine 3D conformation and hydrogen-bonding patterns (if single crystals are obtainable) .

Q. What in vitro assays are appropriate for the initial evaluation of its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (e.g., IC50 determination via fluorescence quenching) .

- Cellular Viability Assays: Use MTT or resazurin assays in cancer cell lines (e.g., IC50 in HeLa or MCF-7 cells) .

- Binding Affinity Studies: Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions (e.g., KD < 1 µM suggests high potency) .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the compound’s interactions with biological targets?

Methodological Answer:

- Target Selection: Prioritize proteins with structural homology to known piperidine/sulfonamide-binding domains (e.g., carbonic anhydrase or kinase ATP pockets) .

- Docking Workflow:

- Prepare the ligand (protonation states, energy minimization) using AutoDock Tools.

- Use AutoDock Vina or Schrödinger Glide for flexible docking with a grid centered on the active site.

- Validate poses with MD simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

- Key Metrics: Binding energy (ΔG ≤ −8 kcal/mol), hydrogen-bond interactions with catalytic residues (e.g., Lys, Asp) .

Q. How can researchers resolve contradictions in biochemical assay data across different studies (e.g., conflicting IC50 values)?

Methodological Answer:

- Cross-Validation: Replicate assays using orthogonal methods (e.g., SPR vs. MST for binding affinity) .

- Buffer Conditions: Standardize pH (7.4), ionic strength (150 mM NaCl), and co-solvents (≤1% DMSO) to minimize variability .

- Compound Integrity: Verify purity (>95% by HPLC) and stability (e.g., LC-MS after 24h in assay buffer) to rule out degradation artifacts .

Q. What strategies can guide the design of derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

- Core Modifications:

- Replace the furan with thiophene or pyrrole to assess heterocycle effects on solubility .

- Vary the methylsulfonyl group (e.g., ethylsulfonyl, sulfonamide) to modulate electron-withdrawing properties .

- Substituent Analysis:

- Introduce halogen atoms (Cl, F) at the pyrazine 5-position to enhance target engagement via hydrophobic interactions .

- Add polar groups (e.g., hydroxyl, amine) to the piperidine ring to improve water solubility .

Q. How can researchers analyze the compound’s stability under physiological and storage conditions?

Methodological Answer:

- Forced Degradation Studies:

- Hydrolysis: Incubate in pH 1–13 buffers (37°C, 24h) and monitor degradation via HPLC .

- Oxidation: Treat with H2O2 (3% w/v) to identify susceptible sites (e.g., furan ring oxidation) .

- Long-Term Stability: Store at −20°C under argon; assess purity monthly for 12 months .

Q. What advanced techniques can elucidate off-target effects in complex biological systems?

Methodological Answer:

- Chemical Proteomics:

- Use photoaffinity labeling with a biotinylated probe to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS identification .

- Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing .

- Transcriptomics: RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.